molecular formula C8H20Cl2N6O2 B6286287 H-Gly-Arg-NH₂ 2 HCl CAS No. 2753366-03-7

H-Gly-Arg-NH₂ 2 HCl

Cat. No. B6286287
CAS RN: 2753366-03-7
M. Wt: 303.19 g/mol
InChI Key: BQUKZZVYAPGQQL-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Arg-NH₂ 2 HCl, also known as Glycyl-L-arginine hydrochloride, is an amino acid derivative used in scientific research and laboratory experiments. It is a white, crystalline, water-soluble powder with a molecular weight of 347.9 g/mol. This compound is a zwitterionic compound, meaning it has both a positive and a negative charge. It is commonly used in biochemistry and molecular biology as a substrate and a reagent, and is also used in the synthesis of peptides.

Scientific Research Applications

H-Gly-Arg-NH₂ 2 HCl is used in scientific research as a substrate for the synthesis of peptides, as a reagent in the synthesis of peptides and proteins, and as a substrate for enzyme assays. It is also used in the synthesis of inhibitors of proteases, and in the study of peptide-protein interactions.

Mechanism of Action

H-Gly-Arg-NH₂ 2 HCl is a zwitterionic compound, meaning it has both a positive and a negative charge. This allows it to interact with other molecules in biological systems, and it can act as an inhibitor of proteases. It can also act as a substrate for the synthesis of peptides, and it can interact with proteins to form complexes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the action of proteases, which are enzymes that break down proteins. It has also been shown to interact with proteins to form complexes, and it can act as a substrate for the synthesis of peptides.

Advantages and Limitations for Lab Experiments

H-Gly-Arg-NH₂ 2 HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. It also has a high solubility in water, which makes it easy to use in aqueous solutions. However, it is not very stable, and it can degrade over time.

Future Directions

H-Gly-Arg-NH₂ 2 HCl has potential for use in a variety of scientific research applications. It could be used to study the structure and function of proteins, as well as to synthesize inhibitors of proteases. It could also be used to study peptide-protein interactions, and to synthesize peptides for use in drug design. Additionally, it could be used to study the role of zwitterionic compounds in biological systems.

Synthesis Methods

H-Gly-Arg-NH₂ 2 HCl is synthesized by the reaction of L-arginine and glycine in the presence of hydrochloric acid. The reaction is carried out at room temperature and requires a stoichiometric amount of HCl. The reaction is complete after 10 minutes, and the product is isolated by filtration.

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N6O2.2ClH/c9-4-6(15)14-5(7(10)16)2-1-3-13-8(11)12;;/h5H,1-4,9H2,(H2,10,16)(H,14,15)(H4,11,12,13);2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUKZZVYAPGQQL-XRIGFGBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)N)NC(=O)CN)CN=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N)NC(=O)CN)CN=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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